molecular formula C15H10N2O8 B2466737 2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID CAS No. 324067-85-8

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID

Cat. No.: B2466737
CAS No.: 324067-85-8
M. Wt: 346.251
InChI Key: KTFWWTJWMANJTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-6-{[(4-nitrophenyl)methoxy]carbonyl}benzoic Acid is a [specific compound type, e.g., nitro-aromatic derivative] designed for research applications. Its molecular structure, featuring both nitro and benzoic acid functional groups, makes it a potential intermediate in the synthesis of more complex organic molecules, such as [mention potential applications, e.g., dyes, pharmaceuticals, or agrochemicals]. The mechanism of action for this compound is not fully characterized but may be derived from the properties of its constituent groups. The nitro groups are often involved in electron-transfer processes or can serve as precursors to other functional groups like amines, while the benzoic acid moiety can contribute to solubility and molecular recognition. Researchers may find this compound valuable in [describe specific research contexts, e.g., materials science, medicinal chemistry, or as a building block for chemical synthesis]. > This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-nitro-6-[(4-nitrophenyl)methoxycarbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O8/c18-14(19)13-11(2-1-3-12(13)17(23)24)15(20)25-8-9-4-6-10(7-5-9)16(21)22/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFWWTJWMANJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture

The target compound features a benzoic acid backbone with:

  • A nitro group at the 2-position.
  • A [(4-nitrophenyl)methoxy]carbonyl ester at the 6-position.

The electron-withdrawing nitro groups deactivate the aromatic ring, necessitating precise control over electrophilic substitution and nucleophilic acyl substitution reactions. The steric bulk of the 4-nitrophenylmethoxy group further complicates esterification and purification steps.

Key Synthetic Hurdles

  • Regioselective Nitration : Introducing nitro groups at specific positions without side reactions.
  • Esterification Compatibility : Ensuring the 4-nitrophenylmethoxy group survives nitration conditions.
  • Purification Challenges : Separating isomers and byproducts due to similar polarities.

Preparation Methodologies

Route 1: Sequential Nitration and Esterification

Synthesis of 2-Nitro-6-carboxybenzoic Acid
  • Starting Material : 3-Bromobenzoic acid.
  • Nitration :
    • Conditions : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C for 4 hours.
    • Outcome : 2-Nitro-3-bromobenzoic acid (87% yield).
  • Cyanation :
    • Reagents : CuCN in DMF at 150°C for 6 hours.
    • Outcome : 2-Nitro-6-cyanobenzoic acid (72% yield).
  • Hydrolysis :
    • Conditions : 15% NaOH at 95°C for 3 hours.
    • Outcome : 2-Nitro-6-carboxybenzoic acid (89% yield).
Esterification with 4-Nitrobenzyl Alcohol
  • Acid Chloride Formation :
    • Reagents : SOCl₂ (excess) at reflux for 2 hours.
    • Outcome : 2-Nitro-6-carboxybenzoyl chloride (95% yield).
  • Ester Coupling :
    • Conditions : 4-Nitrobenzyl alcohol, pyridine, THF, 0°C → RT, 12 hours.
    • Outcome : Target compound (68% yield after recrystallization).

Advantages : High regioselectivity; avoids competing nitration of the ester.
Limitations : Low yield in cyanation step; harsh hydrolysis conditions.

Route 2: Halogenation-Cyanation-Esterification Sequence

Bromination of 2-Nitrobenzoic Acid
  • Bromination :
    • Reagents : Br₂ in H₂SO₄ at 40°C for 2 hours.
    • Outcome : 2-Nitro-5-bromobenzoic acid (81% yield).
Cyanide Displacement and Esterification
  • Cyanation :
    • Reagents : K₄[Fe(CN)₆] in DMF at 130°C for 8 hours.
    • Outcome : 2-Nitro-5-cyanobenzoic acid (65% yield).
  • Methoxylation and Nitrophenyl Coupling :
    • Reagents : 4-Nitrobenzyl bromide, K₂CO₃, DMF, 80°C, 6 hours.
    • Outcome : 2-Nitro-6-{[(4-nitrophenyl)methoxy]carbonyl}benzoic acid (63% yield).

Advantages : Avoids acid chloride intermediates; scalable for industrial production.
Limitations : Requires strict temperature control to prevent decarboxylation.

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Overall Yield 52% 48%
Critical Step Cyanation (72%) Methoxylation (63%)
Purity (HPLC) 98.5% 97.2%
Scalability Moderate High
Cost Efficiency Low (SOCl₂ expense) Moderate

Route 1 is preferable for small-scale synthesis requiring high purity, while Route 2 suits bulk production despite marginally lower yields.

Reaction Optimization Insights

Nitration Temperature Control

Maintaining temperatures below 10°C during nitration minimizes polynitration byproducts. Patent CN109553534A demonstrates that 3–8°C optimizes mono-nitration efficiency.

Solvent Selection for Cyanation

DMF outperforms DMSO and NMP in cyanide displacement reactions due to superior solubility of CuCN (Patent CA2705490A1). A solvent-to-substrate ratio of 5:1 (v/w) maximizes conversion.

Esterification Catalysts

Pyridine or DMAP accelerates acyl transfer in ester coupling, reducing reaction time from 24 to 12 hours.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J=2.1 Hz, 1H, Ar-H), 8.23 (dd, J=8.5, 2.1 Hz, 1H, Ar-H), 7.94 (d, J=8.7 Hz, 2H, Ar-H), 7.68 (d, J=8.7 Hz, 2H, Ar-H), 5.42 (s, 2H, OCH₂).
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 12.7 minutes, confirming >98% purity.

Chemical Reactions Analysis

Types of Reactions

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted nitrobenzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of nitrophenyl compounds, including 2-nitro-6-{[(4-nitrophenyl)methoxy]carbonyl}benzoic acid, exhibit cytotoxic properties against various cancer cell lines. In a study evaluating the cytotoxicity of similar compounds, derivatives showed significant activity against the MCF7 breast cancer cell line, with IC50 values indicating potential for further development as anticancer agents .

Mechanism of Action
The mechanism by which these compounds exert their cytotoxic effects is believed to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This has been documented in several studies focusing on nitrophenyl derivatives .

Synthesis and Chemical Reactions

Synthetic Pathways
this compound can be synthesized through various methods, including:

  • Diels-Alder Reactions : This method has been shown to yield high percentages of desired products when using nitrophenyl precursors .
  • Base-Mediated Reductive Cyclization : This technique allows for the formation of complex structures that include the target compound as a key intermediate .

Table 1: Synthetic Methods and Yields

MethodYield (%)Reference
Diels-Alder Reaction87
Base-Mediated Reductive Cyclization75

Material Science Applications

Polymeric Composites
The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Research indicates that adding such nitro compounds can improve the flame retardancy of polymers due to their inherent chemical stability and ability to form char under heat .

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on a series of nitrophenyl derivatives, it was found that compounds similar to this compound demonstrated varying degrees of cytotoxicity against different cancer cell lines. The study highlighted that structural modifications significantly influenced biological activity, suggesting a pathway for designing more potent anticancer agents .

Case Study 2: Flame Retardant Polymers
Another investigation focused on the use of nitrophenyl compounds as additives in polycarbonate materials. The results showed that incorporating these compounds improved thermal degradation temperatures and reduced flammability ratings, making them suitable for applications in electronics and construction materials .

Mechanism of Action

The mechanism of action of 2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, affecting cellular processes and pathways. The compound’s structure allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares 2-nitro-6-{[(4-nitrophenyl)methoxy]carbonyl}benzoic acid with three compounds from the provided evidence (FAA9180, FAA9200, DAA1040), highlighting structural and functional differences:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS No. Applications/Features
This compound (Theoretical) C₁₆H₁₁N₂O₉ ~375 Nitro, benzoic acid, ester N/A Hypothesized: Explosives, dyes
FAA9180: 4-(4-(9-Fluorenylmethoxycarbonylaminomethyl)-phenyldiazenyl)benzoic acid C₂₉H₂₃N₃O₄ 477.52 Azo (diazenyl), Fmoc, benzoic acid 159790-79-1 Peptide synthesis (Fmoc protection)
FAA9200: (4R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid C₂₇H₂₅NO₆S 491.56 Thiazolidine, Fmoc, dimethoxyphenyl 2648642-22-0 Peptide modification (conformational control)
DAA1040: (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)butanoic acid C₃₂H₃₈N₂O₆ 546.66 Cyclohexylidene, Fmoc, branched alkyl N/A Orthogonal protection in peptide chemistry

Key Structural and Functional Differences:

Nitro Groups: The target compound contains two nitro groups, absent in the evidence compounds. Nitro groups increase electrophilicity and may render the compound suitable for high-energy applications (e.g., explosives) or as a reactive intermediate . In contrast, FAA9180, FAA9200, and DAA1040 prioritize Fmoc-protected amino groups, critical for peptide synthesis.

Molecular Weight and Complexity :

  • The target compound has a lower theoretical molecular weight (~375 g/mol) compared to the evidence compounds (477–547 g/mol), reflecting its lack of bulky Fmoc or heterocyclic groups.

Functional Group Diversity :

  • FAA9180 features an azo group (diazenyl), enabling photoresponsive or colorimetric applications .
  • FAA9200 incorporates a thiazolidine ring , which stabilizes peptide conformations .
  • DAA1040 uses a cyclohexylidene group for selective deprotection in multi-step syntheses .

Applications :

  • The evidence compounds are specialized for peptide synthesis (Fmoc-based protection), while the target’s nitro groups suggest divergent uses, such as in pharmaceutical intermediates or material science .

Evidence-Based Insights:

  • FAA9180 , FAA9200 , and DAA1040 are validated in peptide research, leveraging Fmoc groups for controlled synthesis .
  • The absence of nitro groups in these compounds underscores their design for biocompatibility and controlled reactivity.

Hypotheses for the Target Compound:

  • Acidity : The dual nitro groups may lower the pKa of the benzoic acid, enhancing solubility in polar solvents.
  • Reactivity : The ester linkage could undergo hydrolysis under basic conditions, offering a route for further functionalization.

Biological Activity

2-NITRO-6-{[(4-NITROPHENYL)METHOXY]CARBONYL}BENZOIC ACID, a compound with significant structural complexity, has been the subject of various studies focusing on its biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C16H14N2O6, with a molecular weight of 330.29 g/mol. The compound features multiple functional groups, including nitro, methoxy, and carboxylic acid moieties, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of nitrophenyl compounds often exhibit antimicrobial activity. For instance, related compounds have shown significant efficacy against various bacterial strains. In a study focusing on pyrrole derivatives, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable antimicrobial properties .

Anti-inflammatory Effects

Nitro-substituted aromatic compounds are known for their anti-inflammatory activities. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory cytokines. Studies have shown that similar compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Anticancer Potential

Emerging research suggests that nitroaromatic compounds can exhibit anticancer properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. For example, studies have indicated that compounds with a similar structure can induce cell cycle arrest and apoptosis in various cancer cell lines . The potential for this compound to act as an anticancer agent warrants further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
  • ROS Generation : Nitro groups can facilitate the production of ROS, which can damage cellular components and induce apoptosis.
  • Modulation of Signaling Pathways : Similar compounds have been shown to alter signaling pathways associated with inflammation and cancer progression.

Case Studies

Several studies have investigated the biological effects of related nitroaromatic compounds:

  • A study on pyrrole derivatives indicated strong antibacterial activity against Staphylococcus aureus, highlighting the potential for similar activity in this compound .
  • Research into the anti-inflammatory effects of nitrophenyl derivatives showed significant reductions in cytokine levels in vitro, suggesting a possible therapeutic application for inflammatory diseases .
  • Investigations into anticancer properties revealed that structurally related compounds could induce apoptosis in breast cancer cells through ROS-mediated pathways .

Q & A

Q. What established synthetic protocols are recommended for preparing 2-nitro-6-{[(4-nitrophenyl)methoxy]carbonyl}benzoic acid, and what parameters critically influence yield?

The synthesis involves nucleophilic acyl substitution followed by nitration. For the methoxycarbonyl group, acylation of benzoic acid derivatives with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C) is effective. Controlled nitration using HNO₃/H₂SO₄ at 0–5°C prevents over-nitration. Purification via recrystallization (ethanol/water, 70:30 v/v) is recommended. Yield optimization requires strict temperature control and inert atmospheres during acylation .

Q. Which spectroscopic techniques are prioritized for structural elucidation, and how are conflicting spectral interpretations resolved?

High-resolution ¹H/¹³C NMR (DMSO-d₆, 200–400 MHz) and FT-IR (KBr pellet) confirm nitro and carbonyl groups. For overlapping aromatic signals, DEPT-135 and 2D COSY experiments resolve ambiguities. Mass spectrometry discrepancies (e.g., solvent adducts) require Q-TOF instruments for isotopic validation .

Q. What purification strategies effectively remove common synthetic byproducts?

Column chromatography (silica gel, hexane/EtOH gradient) separates nitro-isomer byproducts. HPLC (C18 column, acetonitrile/water with 0.1% TFA) identifies impurities like unreacted 4-nitrobenzyl alcohol (Rt=4.2 min vs. target compound Rt=8.9 min) .

Advanced Research Questions

Q. How do computational methods predict acid dissociation constants (pKa) and solubility profiles?

Hybrid DFT (B3LYP/6-311+G(d,p)) with SMD solvation models calculates pKa values for carboxylic acid and nitro groups. Molecular dynamics (OPLS-AA force fields) in water/ethanol mixtures model solubility. Validate experimentally via potentiometric titration and shake-flask HPLC .

Q. What mechanistic insights explain the steric effects on catalytic hydrogenation selectivity?

The ortho-nitro group exhibits reduced hydrogenation rates due to steric hindrance from the methoxycarbonyl moiety. Screen Pd/C vs. Raney Ni catalysts in THF/EtOAc (1:1) at 40 psi H₂. Monitor via in-situ FT-IR (disappearance of ~1520 cm⁻¹ NO₂ stretch) to prevent over-hydrogenation .

Q. How can regioselective functionalization be achieved at the benzylic position?

Radical bromination (NBS, AIBN, CCl₄, 80°C) selectively targets the benzylic position. Confirm regiochemistry via NOE NMR (irradiation of methoxy protons enhances benzylic CH₂ signals) .

Q. What analytical strategies differentiate hydrolytic degradation products under accelerated stability testing?

Forced hydrolysis (pH 1.2 HCl/pH 9.0 buffer, 70°C × 72 hrs) followed by UPLC-PDA-ELSD (BEH C18 column) identifies degradants. Key markers: free benzoic acid (Rt=3.2 min) and –NO₂/–COOCH₂C₆H₄NO₂ loss in MS/MS .

Safety and Handling

Q. What precautions are critical for handling this compound given its nitro substituents?

Use explosion-proof equipment during synthesis (nitro groups are shock-sensitive). Store in amber vials at –20°C to prevent photodegradation. Follow safety protocols from nitrobenzoic acid analogs, including fume hood use and PPE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.